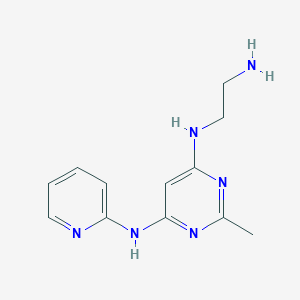

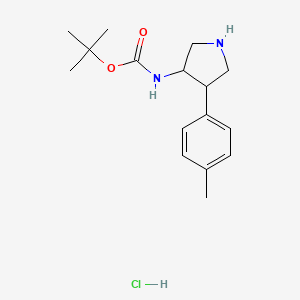

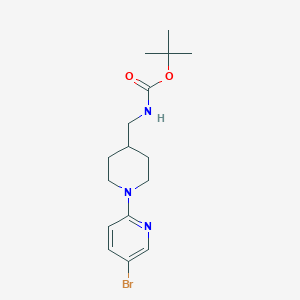

tert-Butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 2367002-73-9 . It has a molecular weight of 312.84 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H24N2O2.ClH/c1-11-5-7-12 (8-6-11)13-9-17-10-14 (13)18-15 (19)20-16 (2,3)4;/h5-8,13-14,17H,9-10H2,1-4H3, (H,18,19);1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique

Crystal Structure and Hydrogen Bonding

The research on tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, a compound structurally similar to tert-butyl (4-(p-tolyl)pyrrolidin-3-yl)carbamate hydrochloride, elucidates its crystal structure, indicating the presence of intramolecular hydrogen bonding. This aspect is crucial in understanding the molecular conformation and potential interactions in biological systems or material sciences (Weber et al., 1995).

Hydrogen Bonds with Alkynes and Amides

Another study highlights the formation of hydrogen bonds between acidic protons from alkynes and amides with carbonyl oxygen atoms as acceptor partners in crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate. This demonstrates the compound's ability to engage in specific intermolecular interactions, which could be relevant in the design of molecular assemblies or materials with desired properties (Baillargeon et al., 2014).

Photoredox-Catalyzed Amination

Research on the photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate reveals a novel cascade pathway for synthesizing 3-aminochromones. This method provides a mild condition approach for constructing diverse amino pyrimidines, broadening the applicability of photocatalyzed protocols in organic synthesis and potentially drug discovery (Wang et al., 2022).

Site of Lithiation Control

The control of the site of lithiation in N-(pyridin-3-ylmethyl)pivalamide and related derivatives demonstrates the versatility of tert-butyl N-(pyridin-3-ylmethyl)carbamate in directing lithiation reactions. This capability is essential for the synthesis of substituted derivatives, offering pathways to novel compounds with potential applications in medicinal chemistry and material science (Smith et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[4-(4-methylphenyl)pyrrolidin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2.ClH/c1-11-5-7-12(8-6-11)13-9-17-10-14(13)18-15(19)20-16(2,3)4;/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIIMZDWRZXIPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CNCC2NC(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2819775.png)

![4-[3-Amino-2-(trifluoromethyl)propyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B2819780.png)

![4-[(3,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2819783.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(quinolin-6-yl)propanoic acid](/img/structure/B2819785.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2819791.png)

![4-(4-Bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2819793.png)